Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride
Overview
Description
Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride: is a chemical compound with significant potential in various scientific fields It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride typically involves the reaction of pyrimidine derivatives with amino acids. One common method includes the condensation of pyrimidine-5-carboxaldehyde with glycine methyl ester hydrochloride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its pyrimidine core is a common motif in many pharmaceutical compounds.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and as an intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
- Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
- Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate
Comparison:
- Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is unique due to its pyrimidine core, which imparts distinct chemical properties and biological activities compared to indazole or pyridine derivatives.
- The pyrimidine ring in this compound allows for specific interactions with biological targets, making it a valuable scaffold in drug design.
- Compared to its analogs, this compound may exhibit different reactivity and stability, influencing its suitability for various applications.
Properties
IUPAC Name |
methyl 2-amino-3-pyrimidin-5-ylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7(9)2-6-3-10-5-11-4-6;/h3-5,7H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIIJOWUQDFPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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